GAT2 Transporter Inhibition: N-(3-Chlorobenzyl)-2-butanamine vs. N-(2-Chlorobenzyl) Positional Isomer
In a head-to-head screening panel performed at a single laboratory using identical assay conditions, the free base of the target compound (N-(3-chlorobenzyl)-2-butanamine) and its ortho-chloro positional isomer were evaluated for inhibition of mouse GAT2 (betaine/GABA transporter) expressed in HEK293 cells, measuring [³H]GABA uptake [1]. The 3-chloro (meta) derivative exhibited an IC₅₀ of 9,770 nM, whereas the 2-chloro (ortho) isomer demonstrated an IC₅₀ of 5,890 nM [1]. This represents a ~1.66-fold difference in potency attributable solely to the position of the chlorine substituent on the benzyl ring.
| Evidence Dimension | Inhibition of mouse GAT2 (betaine/GABA transporter) – [³H]GABA uptake |
|---|---|
| Target Compound Data | IC₅₀ = 9,770 nM (free base; N-(3-chlorobenzyl)-2-butanamine) |
| Comparator Or Baseline | IC₅₀ = 5,890 nM (free base; N-(2-chlorobenzyl)-2-butanamine; CHEMBL3289585) |
| Quantified Difference | ~1.66-fold higher potency for the ortho-chloro isomer vs. the meta-chloro target compound |
| Conditions | HEK293 cells expressing mouse GAT2; [³H]GABA uptake assay; Jagiellonian University Medical College screening panel; data curated in ChEMBL/BindingDB |
Why This Matters
This data demonstrates that a meta- vs. ortho-chloro substitution on the benzyl ring alone produces a measurable difference in transporter inhibition potency, meaning procurement decisions cannot substitute these positional isomers without altering the pharmacological profile.
- [1] BindingDB Entry BDBM50021388 (ChEMBL3289586) & BDBM50021387 (ChEMBL3289585). GAT2 Inhibition Data. Jagiellonian University Medical College. Deposited via ChEMBL. View Source
